molecular formula C9H10N2O B11760769 5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760769
M. Wt: 162.19 g/mol
InChI Key: MPMMQMOYOJDAKP-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with 2,3-butanedione under acidic conditions can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

5,6-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A similar compound with a slightly different substitution pattern.

    Pyrrolopyrazine derivatives: Compounds with a similar fused ring system but different nitrogen atom arrangements.

Uniqueness

5,6-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H10N2O/c1-5-3-7-4-8(12)11-9(7)10-6(5)2/h3H,4H2,1-2H3,(H,10,11,12)

InChI Key

MPMMQMOYOJDAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)C2)N=C1C

Origin of Product

United States

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